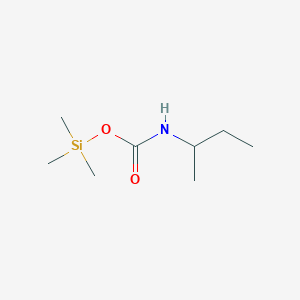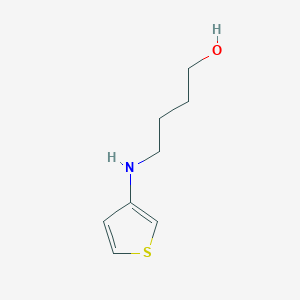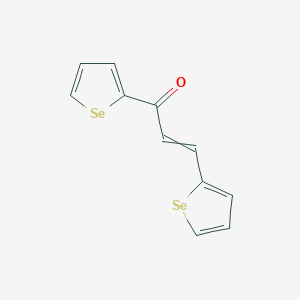
2-Propen-1-one, 1,3-diselenophene-2-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-one, 1,3-diselenophene-2-yl- is an organic compound that belongs to the class of chalcones. Chalcones are known for their α, β-unsaturated carbonyl system, which is a key structural feature that imparts various biological activities. This compound is characterized by the presence of two selenophene rings attached to the propenone moiety, making it a unique derivative of chalcones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1,3-diselenophene-2-yl- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing an aromatic aldehyde with a ketone in the presence of a base. For this compound, the reaction involves the use of selenophene-2-carbaldehyde and acetophenone as starting materials. The reaction is usually performed in an ethanolic solution with sodium hydroxide as the base, under reflux conditions for several hours .
Industrial Production Methods
Industrial production of 2-Propen-1-one, 1,3-diselenophene-2-yl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propen-1-one, 1,3-diselenophene-2-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The selenophene rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include epoxides, saturated ketones, alcohols, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.
Industry: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Wirkmechanismus
The biological activities of 2-Propen-1-one, 1,3-diselenophene-2-yl- are primarily attributed to its α, β-unsaturated carbonyl system. This system can interact with various biological targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking their function. Additionally, it can modulate signaling pathways involved in inflammation and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenyl-2-propen-1-one: A well-known chalcone with similar structural features but without the selenophene rings.
1,3-Dithienyl-2-propen-1-one: Another chalcone derivative with thiophene rings instead of selenophene rings.
1,3-Difuryl-2-propen-1-one: A chalcone derivative with furan rings.
Uniqueness
2-Propen-1-one, 1,3-diselenophene-2-yl- is unique due to the presence of selenophene rings, which impart distinct electronic and steric properties. These properties enhance its reactivity and biological activities compared to other chalcone derivatives.
Eigenschaften
CAS-Nummer |
3988-82-7 |
|---|---|
Molekularformel |
C11H8OSe2 |
Molekulargewicht |
314.1 g/mol |
IUPAC-Name |
1,3-di(selenophen-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H8OSe2/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H |
InChI-Schlüssel |
CBKLRGOEUBSIOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[Se]C(=C1)C=CC(=O)C2=CC=C[Se]2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



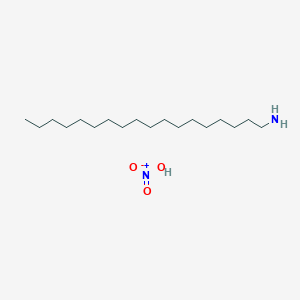


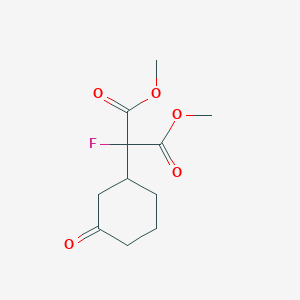
![Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14137730.png)
![2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol](/img/structure/B14137751.png)

![5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14137764.png)
![Bis[4-(9H-carbazol-9-yl)phenyl]methanone](/img/structure/B14137769.png)

